molecular formula C6H8ClN3OS B13273671 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

Cat. No.: B13273671
M. Wt: 205.67 g/mol
InChI Key: CYFJXFVPHSXBAN-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is a chiral small molecule with the molecular formula C6H8ClN3OS and a molecular weight of 205.67 . This compound features a 5-chlorothiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives are extensively investigated for their anti-inflammatory, antiviral, antimicrobial, and anticancer properties . The specific stereochemistry of the compound, indicated by the (3S) prefix, makes it a valuable β-amino acid derivative for the synthesis of more complex, stereospecific molecules . The core structural motif of this compound lends itself to multiple research applications. It serves as a key synthetic intermediate or building block for constructing novel molecules with potential pharmacological activity. Researchers can utilize its amino and amide functional groups for further chemical derivatization, exploring structure-activity relationships in drug discovery programs . The chlorothiazole moiety is a common bioisostere for pyrimidine and other aromatic rings, which can be used to modulate the lipophilicity, solubility, and metabolic stability of lead compounds . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8ClN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)

InChI Key

CYFJXFVPHSXBAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 5-chloro-1,3-thiazole-2-amine and a propanamide derivative.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

The applications of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide are primarily in scientific research, serving as a building block in chemistry, a potential bioactive compound in biology, a lead compound for drug discovery and development in medicine, and an intermediate in the production of pharmaceuticals or agrochemicals in industry.

Scientific Research Applications

  • Chemistry this compound can be used as a building block for synthesizing more complex molecules.
  • Biology This compound can be explored as a bioactive agent for studying various biological processes.
  • Medicine It can serve as a lead compound for drug discovery and development.
  • Industry this compound may be utilized as an intermediate in producing pharmaceuticals or agrochemicals.

Thiazoles in Drug Discovery

Thiazoles, the class of compounds to which this compound belongs, have a wide range of applications in medicinal chemistry . They exhibit anticonvulsant , anticancer , and antibacterial activities .

Analogs of this compound

Other compounds that share structural similarities with this compound include:

  • (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide: Contains a methyl group on the thiazole ring, enhancing lipophilicity.
  • (3S)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide: Contains a bromo substituent, providing potential for increased reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties
Compound Molecular Formula Substituents on Oxadiazole Melting Point (°C) Notable Functional Groups
Target Compound C₆H₈ClN₃OS None (amino group) N/A Amino, chloro-thiazole
8d C₁₅H₁₄N₄O₂S₂ 4-Methylphenyl 135–136 Sulfanyl, oxadiazole
8e C₁₅H₁₄N₄O₂S₂ Phenyl 117–118 Sulfanyl, oxadiazole
8g C₁₅H₁₅N₅O₂S₂ 4-Aminophenyl 142–143 Sulfanyl, oxadiazole, amino
8h C₁₅H₁₃N₅O₄S₂ 3-Nitrophenyl 158–159 Sulfanyl, oxadiazole, nitro

Key Differences :

  • Substituents: The target compound lacks the sulfanyl-oxadiazole-aryl moiety present in 8d–8h, instead featuring a primary amino group. This reduces steric bulk and alters electronic properties.
  • Melting Points: The amino group in the target compound may elevate its melting point compared to 8e (117–118°C) due to enhanced hydrogen bonding, as seen in 8g (142–143°C), which has an additional para-aminophenyl group .
  • Spectral Data: The target compound’s ¹H-NMR would show a distinct signal for the NH₂ group (~5–6 ppm), absent in 8d–8h, which exhibit aromatic proton signals near 7–8 ppm. IR spectra would similarly reveal N–H stretching (~3300 cm⁻¹) unique to the amino group .

Biological Activity

3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is a thiazole-derived compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the thiazole ring and amino group contributes to its interaction with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈ClN₃OS, with a molecular weight of approximately 185.25 g/mol. The compound features:

  • An amino group (-NH₂)
  • A chloro substituent on the thiazole ring
  • A propanamide backbone

These structural elements are crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 4.5 μM . The thiazole core is essential for maintaining this activity, as modifications often lead to a loss of efficacy.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown IC₅₀ values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines . The presence of electron-withdrawing groups like chlorine enhances cytotoxicity by affecting the electronic properties of the molecule .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and the amino group significantly influence biological activity. For example:

  • Chloro Substituent : The presence of a chloro group at the 5-position of the thiazole ring has been linked to increased reactivity and enhanced biological activity compared to other substituents like methyl or bromo.
  • Amino Group : The amino group plays a critical role in binding interactions with target proteins, affecting both potency and selectivity .

Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives, including this compound, assessed their activity against M. tuberculosis. The results indicated that compounds with similar thiazole structures exhibited promising antimicrobial effects, emphasizing the importance of the thiazole moiety in drug design .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of thiazole derivatives against human cancer cell lines. The study found that compounds with specific substitutions at the thiazole ring showed significant anti-proliferative effects, suggesting that strategic modifications could enhance therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-1,3-thiazol-2-amine with a brominated propanamide derivative (e.g., 3-bromopropanoyl chloride) in a basic aqueous medium (e.g., 5% Na₂CO₃) under vigorous stirring yields the target compound. Reaction parameters such as temperature (0–25°C), pH (8–10), and reaction time (10–20 minutes) are critical for minimizing side products . Purification involves filtration, washing with cold water, and drying under vacuum. Characterization via NMR and IR spectroscopy is essential to confirm the absence of unreacted starting materials .

Q. How can researchers verify the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and propanamide backbone (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (MS): High-resolution MS to validate the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₆H₇ClN₃OS).
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What strategies are effective for resolving discrepancies in synthetic yields across studies?

Contradictions in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). To address this:

  • Perform controlled experiments using Design of Experiments (DoE) to isolate critical variables (e.g., molar ratios, agitation speed).
  • Compare purity assessments via HPLC or TLC to rule out impurities affecting yield calculations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) can optimize the compound’s geometry and analyze bond angles critical for stability (e.g., C1-C2-C3 bond angle of ~121.4°). Solvent effects are modeled using polarizable continuum models (PCM), while transition state analysis predicts degradation pathways under thermal or oxidative stress .

Q. What methodologies are used to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like kinases or GPCRs, focusing on hydrogen bonding with the thiazole nitrogen and amide group.
  • Surface Plasmon Resonance (SPR): Real-time monitoring of binding kinetics (ka/kd) using immobilized protein targets .
  • Enzyme Inhibition Assays: Dose-response curves (IC₅₀ values) in buffer systems (pH 7.4, 37°C) to assess potency .

Q. How can researchers resolve conflicting bioactivity data in different experimental models?

Contradictions may arise from cell line specificity or assay conditions. Mitigation strategies include:

  • Standardizing assay protocols (e.g., ATP levels in cytotoxicity assays).
  • Cross-validating results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
  • Analyzing structural analogs to identify substituents influencing activity (e.g., chlorine vs. methyl groups in thiazole derivatives) .

Q. What advanced techniques optimize the compound’s stability in formulation studies?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation products via LC-MS.
  • Microsomal Stability Assays: Incubate with liver microsomes to assess metabolic susceptibility.
  • Excipient Screening: Use differential scanning calorimetry (DSC) to identify compatible stabilizers (e.g., cyclodextrins) .

Methodological Resources

  • Synthetic Optimization: Reference reaction schemes and purification protocols from peer-reviewed syntheses of analogous thiazole-propanamide derivatives .
  • Computational Tools: Gaussian 16 for DFT calculations; PyMOL for visualizing docking poses .
  • Biological Assays: Standardized protocols from journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters .

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